

# Spectroscopic Characterization of 2-Benzylisoindolin-5-amine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Benzylisoindolin-5-amine  
hydrochloride

Cat. No.: B581392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Benzylisoindolin-5-amine hydrochloride**. The information herein is compiled based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures. This document is intended to serve as a reference for the identification and characterization of this compound.

## Chemical Structure and Functional Groups

**2-Benzylisoindolin-5-amine hydrochloride** is a molecule featuring a substituted isoindoline core. Key structural features include a secondary amine within the isoindoline ring, a benzyl group attached to the nitrogen atom, and a primary amine substituent on the benzene ring of the isoindoline moiety, which is protonated to form a hydrochloride salt. These features give rise to characteristic spectroscopic signatures.

## Spectroscopic Data Summary

While specific experimental data for **2-Benzylisoindolin-5-amine hydrochloride** is not publicly available, the following tables summarize the expected spectroscopic characteristics based on the analysis of its functional groups and structural analogs.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.3	br s	3H	-NH <sub>3</sub> <sup>+</sup> (hydrochloride)
~7.2-7.4	m	5H	Ar-H (benzyl ring)
~7.1	d	1H	Ar-H (isoindoline, C4-H)
~6.8	dd	1H	Ar-H (isoindoline, C6-H)
~6.7	d	1H	Ar-H (isoindoline, C7-H)
~4.5	s	2H	Ar-CH <sub>2</sub> -N
~4.3	s	4H	N-CH <sub>2</sub> -Ar-CH <sub>2</sub> -N

Note: Chemical shifts are referenced to a standard solvent peak. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
~145	Ar-C (isoindoline, C5-NH <sub>3</sub> <sup>+</sup> )
~138	Ar-C (benzyl, C1')
~135	Ar-C (isoindoline, C7a)
~130	Ar-C (isoindoline, C3a)
~129	Ar-CH (benzyl)
~128	Ar-CH (benzyl)
~127	Ar-CH (benzyl)
~125	Ar-CH (isoindoline, C4)
~118	Ar-CH (isoindoline, C6)
~115	Ar-CH (isoindoline, C7)
~58	Ar-CH <sub>2</sub> -N
~55	N-CH <sub>2</sub> -Ar

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (primary amine salt)
3100-3000	Medium	Aromatic C-H stretch
2900-2800	Medium	Aliphatic C-H stretch
1620-1600	Medium	N-H bend (primary amine)
1500-1400	Strong	Aromatic C=C stretch
1350-1250	Strong	C-N stretch (aromatic amine)

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Interpretation
224.13	$[M]^+$ (molecular ion of the free base)
91.05	$[C_7H_7]^+$ (tropylium ion, characteristic of benzyl group)
133.07	$[M - C_7H_7]^+$ (loss of benzyl group)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Benzylisoindolin-5-amine hydrochloride** (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $D_2O$ ).  $^1H$  and  $^{13}C$  NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Standard pulse programs would be used for data acquisition.

## Infrared (IR) Spectroscopy

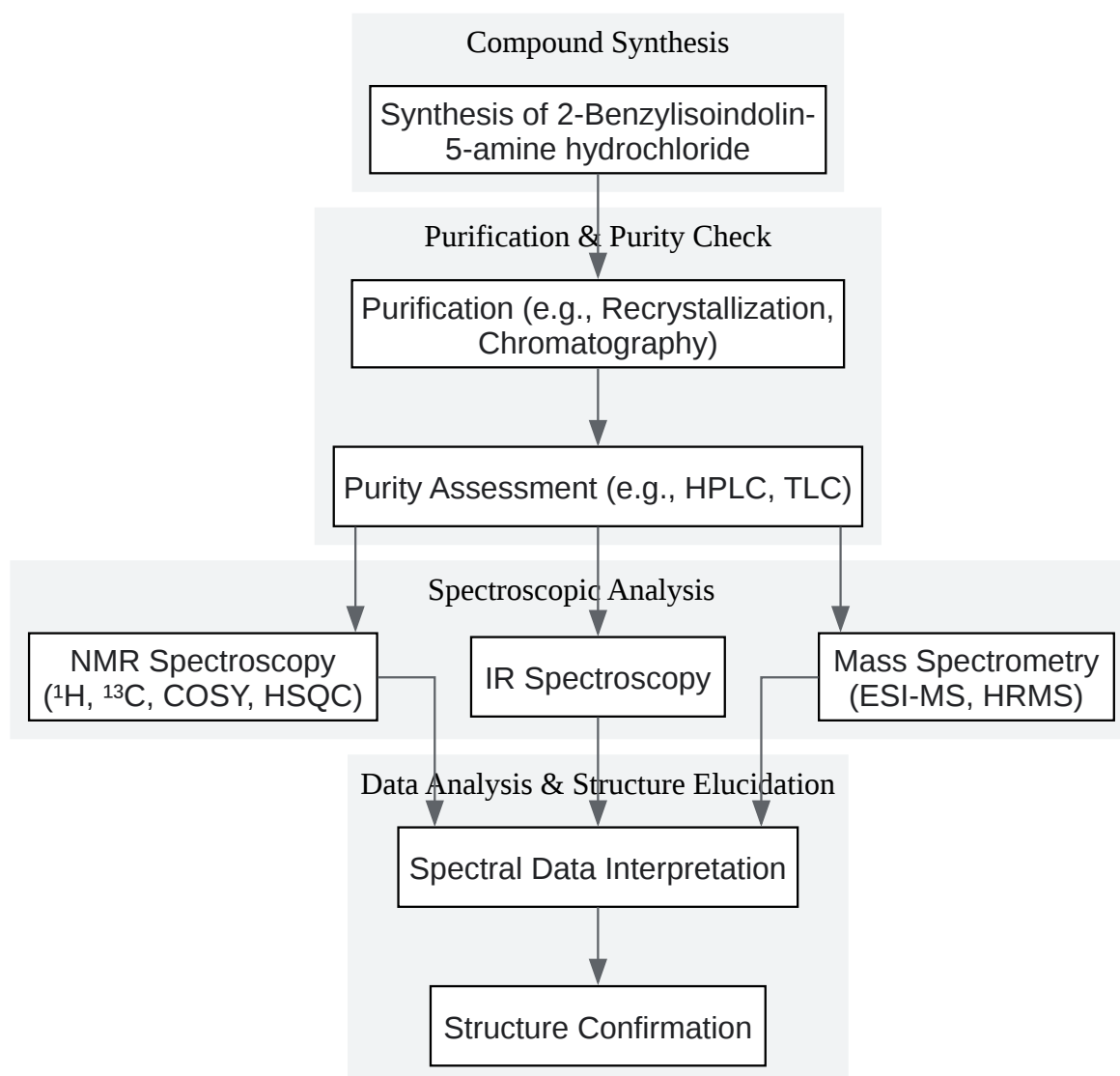
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400  $cm^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like **2-Benzylisoindolin-5-amine hydrochloride**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-Benzylisoindolin-5-amine hydrochloride**. Experimental verification is essential to confirm these predictions.

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